molecular formula C11H15FN2O4S2 B2752995 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide CAS No. 1448052-05-8

3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide

Cat. No. B2752995
CAS RN: 1448052-05-8
M. Wt: 322.37
InChI Key: VNVFYXLAVDAODZ-UHFFFAOYSA-N
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Description

Sulfonyl fluorides, such as the one in your query, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are a class of condensation heterochain polymers containing sulfonic groups (‒SO2–) in the main chain .


Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . A process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid involves reacting 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenylsulfinic acid .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various methods. For instance, three-dimensional electrostatic potential diagrams can be mapped, and the frontier orbital energies and energy bandgaps of the molecules can be computed .


Chemical Reactions Analysis

Sulfonyl fluorides have been widely utilized in Sulfur (VI) Fluoride Exchange (SuFEx) as the latest reaction for click chemistry . An efficient photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides has also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various methods. For instance, the thermal resistance and high strength properties of aromatic polysulfones in a wide range of temperatures allow classifying them as polymers of high-performance assignment .

Scientific Research Applications

Molecular Spectroscopy and Tautomeric Behavior

Sulfonamide derivatives are crucial in studies exploring molecular conformation and tautomeric forms, which directly impact their pharmaceutical and biological activities. Research conducted by Erturk et al. (2016) on sulfonamide derivatives using spectroscopic methods highlights their importance in understanding molecular behavior relevant to bioorganics and medicinal chemistry (Erturk, Gumus, Dikmen, & Alver, 2016).

Fluorescent Molecular Probes

The synthesis and investigation of fluorescent solvatochromic dyes incorporating sulfonamide structures, as discussed by Diwu et al. (1997), demonstrate their application in developing ultrasensitive fluorescent molecular probes. These probes are used to study a variety of biological events and processes, leveraging their strong solvent-dependent fluorescence for enhanced sensitivity (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Polymorphism Studies

The effect of fluorine groups in the polymorphism of aromatic sulfonamides has been explored by Terada et al. (2012). Their work on fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides reveals insights into polymorphism and pseudopolymorphism, contributing to material science and drug formulation research (Terada, Katagiri, Masu, Danjo, Sei, Kawahata, Tominaga, Yamaguchi, & Azumaya, 2012).

Antimicrobial Activity and Molecular Docking

Janakiramudu et al. (2017) synthesized sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, demonstrating their potent antimicrobial activity and conducting molecular docking studies. This research highlights the role of sulfonamide derivatives in antimicrobial drug development and their potential mechanisms of action (Janakiramudu, Rao, Srikanth, Madhusudhana, Murthy, Devamma, Chalapathi, & Raju, 2017).

Synthesis and Properties of Sulfonated Polymers

Research on sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel-cell applications by Bae, Miyatake, and Watanabe (2009) exemplifies the application of sulfonamide derivatives in material science. These polymers show promising characteristics for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).

Safety And Hazards

Safety data sheets for similar compounds suggest that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research may focus on developing efficient methods for the synthesis of various sulfonyl fluoride compounds, especially with highly-valued functionalities .

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O4S2/c1-13(2)20(17,18)14-7-11(8-14)19(15,16)10-5-3-9(12)4-6-10/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVFYXLAVDAODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide

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